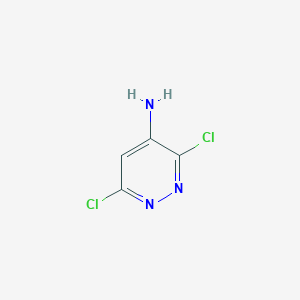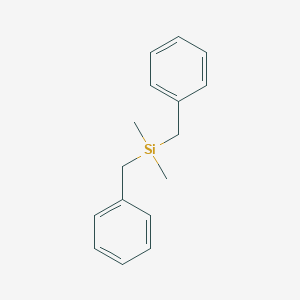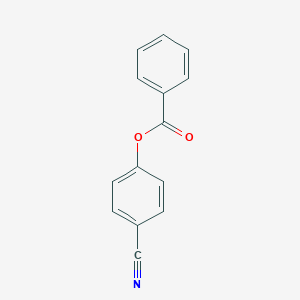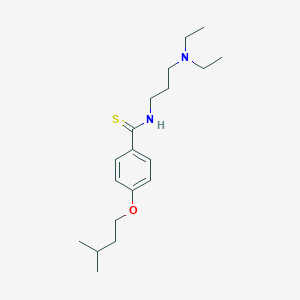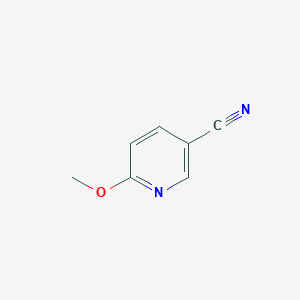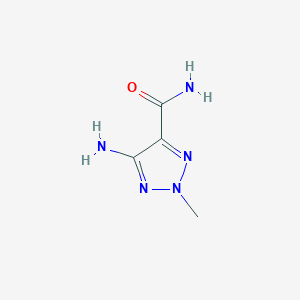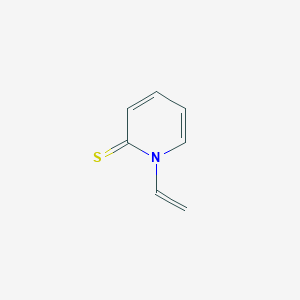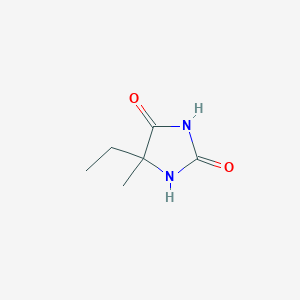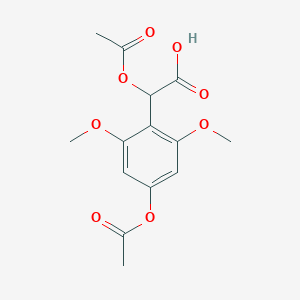
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate, also known as MDP2P, is a chemical compound used in the synthesis of various drugs, including MDMA (Ecstasy). It is a white crystalline powder that is soluble in organic solvents and has a distinctive odor. MDP2P is a controlled substance in many countries due to its potential for abuse.
Mecanismo De Acción
The mechanism of action of Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate is not fully understood. It is believed to act as a serotonin and dopamine releaser, leading to feelings of euphoria and increased sociability.
Efectos Bioquímicos Y Fisiológicos
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate can lead to neurotoxicity and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate is a useful compound for laboratory experiments because of its ability to be easily synthesized and its potential as a precursor for the synthesis of various drugs. However, its controlled status and potential for abuse make it difficult to obtain and use in research.
Direcciones Futuras
Future research on Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate should focus on its potential as a treatment for depression and anxiety disorders. It may also be useful in the development of new drugs for the treatment of neurological disorders. Additionally, further studies are needed to understand the long-term effects of Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate on the brain and body.
Métodos De Síntesis
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate can be synthesized using various methods, including the Wacker oxidation of safrole, the Leuckart-Wallach reaction of piperonal, and the reductive amination of benzaldehyde with nitroethane. These methods require specialized equipment and knowledge of organic chemistry.
Aplicaciones Científicas De Investigación
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate has been used in scientific research as a precursor for the synthesis of various drugs, including MDMA. It has also been studied for its potential as a treatment for depression and anxiety disorders.
Propiedades
Número CAS |
18127-93-0 |
|---|---|
Nombre del producto |
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate |
Fórmula molecular |
C14H16O8 |
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
2-acetyloxy-2-(4-acetyloxy-2,6-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C14H16O8/c1-7(15)21-9-5-10(19-3)12(11(6-9)20-4)13(14(17)18)22-8(2)16/h5-6,13H,1-4H3,(H,17,18) |
Clave InChI |
UCQSDGRWZIHPGY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)C(C(=O)O)OC(=O)C)OC |
SMILES canónico |
CC(=O)OC1=CC(=C(C(=C1)OC)C(C(=O)O)OC(=O)C)OC |
Sinónimos |
4,α-Bis(acetyloxy)-2,6-dimethoxybenzeneacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



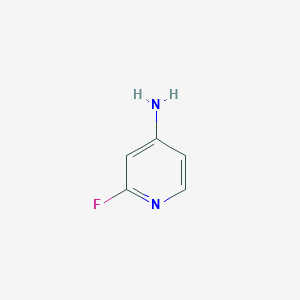
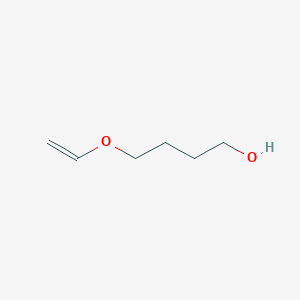
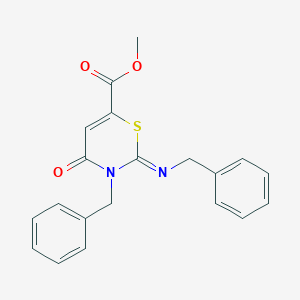
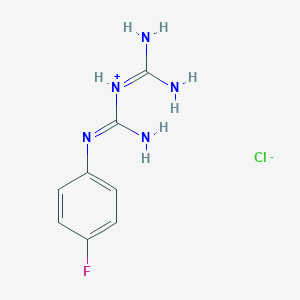
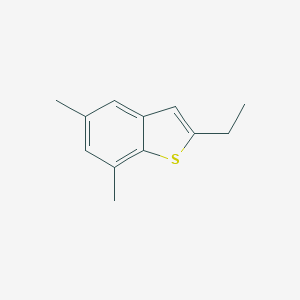
![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
